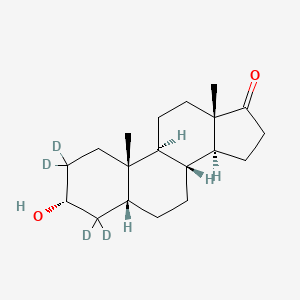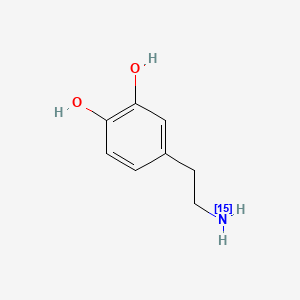
Dopamine-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dopamine-15N is a nitrogen-15 isotope-labeled version of dopamine, a catecholamine neurotransmitter that plays several crucial roles in the brain and body. This compound is used extensively in scientific research to study the biochemical pathways and mechanisms involving dopamine, as well as to trace metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dopamine-15N typically involves the incorporation of nitrogen-15 into the dopamine molecule. One common method is the reductive amination of 3,4-dihydroxyphenylacetaldehyde with 15N-labeled ammonia or an amine source . The reaction is usually carried out under mild conditions to preserve the integrity of the catechol structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes steps like purification through liquid chromatography and verification using mass spectrometry to ensure the correct isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Dopamine-15N undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Reduction: Although less common, dopamine can be reduced under specific conditions to form dihydroxyphenylethylamine.
Substitution: Dopamine can undergo electrophilic substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Electrophilic substitution often requires catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Dopamine quinone and other quinone derivatives.
Reduction: Dihydroxyphenylethylamine.
Substitution: Various substituted dopamine derivatives depending on the electrophile used.
Scientific Research Applications
Dopamine-15N is widely used in scientific research for various applications:
Chemistry: Used to study the reaction mechanisms and pathways involving dopamine.
Biology: Helps in tracing metabolic pathways and understanding the role of dopamine in cellular processes.
Industry: Employed in the synthesis of advanced materials and in the development of biosensors.
Mechanism of Action
Dopamine-15N functions similarly to dopamine in the body. It acts on dopamine receptors, which are G protein-coupled receptors, to exert its effects. The primary molecular targets include D1, D2, D3, D4, and D5 receptors. The pathways involved include the cAMP signaling pathway and the phosphatidylinositol pathway . This compound is particularly useful in studying these mechanisms due to its isotopic labeling, which allows for precise tracking and analysis .
Comparison with Similar Compounds
Similar Compounds
Dopamine: The non-labeled version of Dopamine-15N.
Norepinephrine: Another catecholamine neurotransmitter with similar structure and function.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed studies of metabolic and biochemical pathways. This makes it invaluable in research settings where precise tracking of the compound is required .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-(2-(15N)azanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2/i9+1 |
InChI Key |
VYFYYTLLBUKUHU-QBZHADDCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CC[15NH2])O)O |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


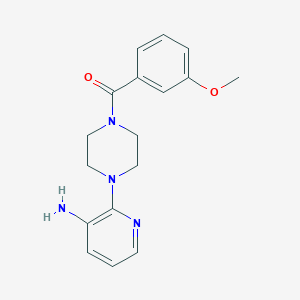
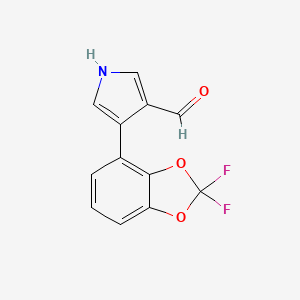


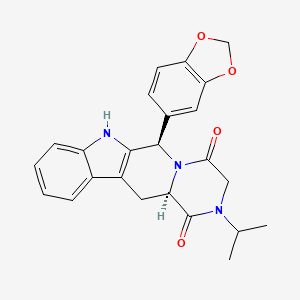
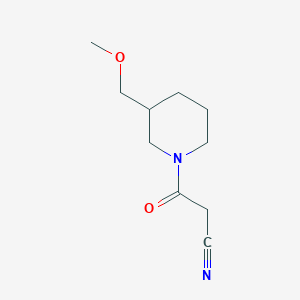
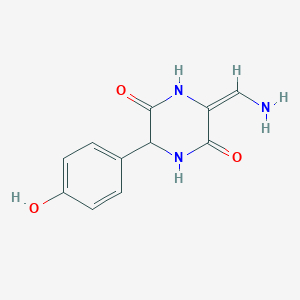
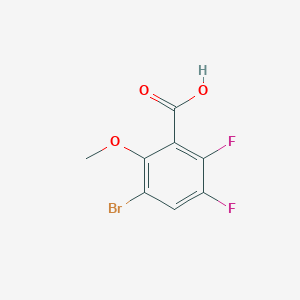
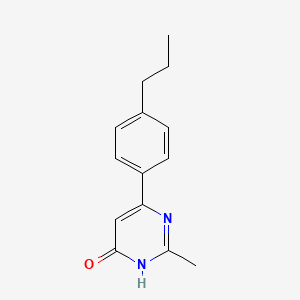
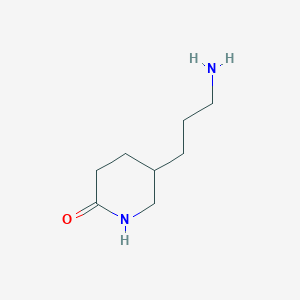
![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)
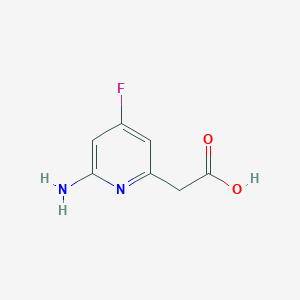
![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)
